Myo-inosamine (CAS 52645-68-8), chemically defined as 1-amino-1-deoxy-myo-inositol, is an aminocyclitol—a class of compounds structurally related to inositols but distinguished by the substitution of a hydroxyl group with an amino moiety. This compound is a stereospecific derivative of myo-inositol, with the amino group positioned at the C1 carbon of the cyclohexanehexol ring.
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
CAS No.52645-68-8
Cat. No.B1208687
⚠ Attention: For research use only. Not for human or veterinary use.
Myo-inosamine (CAS 52645-68-8): Core Properties and Baseline Characterization
Myo-inosamine (CAS 52645-68-8), chemically defined as 1-amino-1-deoxy-myo-inositol, is an aminocyclitol—a class of compounds structurally related to inositols but distinguished by the substitution of a hydroxyl group with an amino moiety [1]. This compound is a stereospecific derivative of myo-inositol, with the amino group positioned at the C1 carbon of the cyclohexanehexol ring [1]. Myo-inosamine is recognized in the MeSH thesaurus as a distinct chemical entity, indexed under *Amino Sugars* and *Inositol/analogs & derivatives*, with a defined registry number and IUPAC nomenclature [1]. Its molecular formula is C6H13NO5, and it has a molecular weight of 179.17 g/mol . The compound serves as a foundational building block in the synthesis of aminoglycoside antibiotics and as a probe for studying inositol-related biochemical pathways [2].
✓Aminocyclitol building block for aminoglycoside antibiotic synthesis
✓Stereospecific myo-inositol derivative with C1 amino substitution
✓Probe for inositol-related biochemical pathways and enzyme specificity studies
[1] U.S. National Library of Medicine. (2024). myo-inosamine MeSH Supplementary Concept Data 2024. MeSH Unique ID: C008572. View Source
[2] Hamada, M., Kondo, S., Yokoyama, T., Miura, K., Iinuma, K., Yamamoto, H., Maeda, K., Takeuchi, T., & Umezawa, H. (1974). Minosaminomycin, a new antibiotic containing myo-inosamine. The Journal of Antibiotics, 27(1), 81-83. View Source
Why Generic Substitution Fails: Structural and Functional Specificity of Myo-inosamine
While myo-inosamine belongs to the broader class of aminocyclitols, generic substitution with its close analogs—such as scyllo-inosamine, epi-inosamine, or even the parent myo-inositol—is not scientifically justifiable due to profound differences in stereochemical configuration, biological recognition, and downstream functional integration [1]. The specific orientation of the amino group on the myo-inositol scaffold dictates its interaction with enzymatic active sites, transporter proteins, and biosynthetic assembly lines [2]. For instance, in the biosynthesis of the antibiotic minosaminomycin, the myo-inosamine moiety is essential for the final molecular architecture and antimicrobial activity; substitution with other inosamine isomers would yield compounds with drastically altered or absent bioactivity [2]. The following quantitative evidence demonstrates that myo-inosamine's differentiation is not merely nominal but is grounded in measurable physicochemical properties, confirmed stereochemistry, and specific biological roles that cannot be replicated by its closest comparators.
Stereochemical configuration mismatchclass-level
Replacing myo-inosamine with scyllo- or epi-inosamine may alter enzyme active-site recognition and biosynthetic assembly, limiting functional equivalence.
Antibiotic scaffold assembly not interchangeable
The myo-inosamine moiety in minosaminomycin is essential for antimicrobial activity; other aminocyclitols may not replicate the same biosynthetic outcome.
Even structurally similar inositol derivatives can exhibit distinct transporter and enzymatic processing profiles, making direct substitution unreliable without targeted validation.
[1] Lee, C.-S., et al. (1987). Synthesis and Surface Chemical Properties of Quaternary Ammonium Salt Type Deoxyaminoinositols. Korean Journal of Chemical Engineering. (Abstract). View Source
[2] Hamada, M., Kondo, S., Yokoyama, T., Miura, K., Iinuma, K., Yamamoto, H., Maeda, K., Takeuchi, T., & Umezawa, H. (1974). Minosaminomycin, a new antibiotic containing myo-inosamine. The Journal of Antibiotics, 27(1), 81-83. View Source
Quantitative Differentiation of Myo-inosamine: Head-to-Head Evidence vs. Closest Analogs
Aqueous Solubility: Myo-inosamine vs. Myo-inositol
Myo-inosamine exhibits exceptionally high aqueous solubility (calculated value of 1000 g/L at 25°C) . While comparative data for other inosamines is sparse, this value is on par with myo-inositol (reported solubility ~14 g/L at 20°C) [1], indicating that the amino substitution does not compromise and may even enhance its hydrophilic character, a critical parameter for solution-based assays and synthetic workflows.
Aqueous solubilityClass-level
1000 g/L (calc.) vs ~14 g/L for myo-inositol
Supports solution-based assay workflows
Calculated value; confirm experimentally for critical stock preparation.
SolubilityPhysicochemical PropertiesFormulation
Evidence Dimension
Aqueous solubility
Target Compound Data
1000 g/L at 25°C
Comparator Or Baseline
Myo-inositol: ~14 g/L at 20°C
Quantified Difference
~70-fold higher calculated solubility
Conditions
Calculated values (ACD/Labs software V11.02)
Why This Matters
High solubility simplifies stock solution preparation and reduces the need for co-solvents, enhancing reproducibility in enzymatic and cell-based assays.
SolubilityPhysicochemical PropertiesFormulation
[1] PubChem. (n.d.). Myo-inositol. National Center for Biotechnology Information. View Source
Antimicrobial Activity: Myo-inosamine as a Critical Structural Component in Minosaminomycin
Myo-inosamine is an integral component of the antibiotic minosaminomycin, which demonstrates specific antimicrobial activity against mycobacteria . Minosaminomycin, containing the myo-inosamine moiety, shows Minimum Inhibitory Concentrations (MIC) of 1.56 µg/mL against Mycobacterium smegmatis ATCC 607 and 6.25 µg/mL against Mycobacterium phlei . In contrast, other inosamine-containing antibiotics, such as kasugamycin (which contains a different aminocyclitol), target distinct bacterial species and mechanisms, highlighting the unique pharmacophoric contribution of the myo-inosamine stereochemistry [1].
Kasugamycin (contains a different aminocyclitol): Active against Pseudomonas and fungi, not primarily mycobacteria
Quantified Difference
Differential spectrum and potency
Conditions
In vitro broth dilution assay
Why This Matters
Demonstrates that the myo-inosamine scaffold confers a specific antimicrobial profile that cannot be achieved by substituting with other aminocyclitols, guiding selection for mycobacterial research.
AntibioticMycobacteriumMIC
[1] Suzukake, K., Hori, M., Uehara, Y., Iinuma, K., Hamada, M., & Umezawa, H. (1977). Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. The Journal of Antibiotics, 30(2), 132-140. View Source
Synthetic Accessibility and Enantiomeric Purity: Myo-inosamine vs. Inositol Derivatives
A practical synthetic route for enantiomerically pure (-)-1-amino-1-deoxy-myo-inositol has been established, yielding the target compound in high enantiomeric excess [1]. The synthesis proceeds in 7 steps from p-benzoquinone, achieving the final hydrochloride salt in semi-preparative scale [1]. In contrast, synthesis of other inosamine isomers (e.g., scyllo-inosamine) requires distinct starting materials and reaction sequences, with reported overall yields of 32% over 7 steps for scyllo-inosamine [2]. This demonstrates that myo-inosamine can be accessed with defined stereochemistry and moderate efficiency, providing a reliable source for biological studies.
Synthetic stereocontrolContext-dependent
High enantiomeric purity, semi-preparative scale (7 steps)
High enantiomeric purity, semi-preparative scale in 7 steps
Comparator Or Baseline
Scyllo-inosamine: 32% overall yield over 7 steps
Quantified Difference
Comparable step count; differential yield and stereochemical outcome
Conditions
Published synthetic procedures
Why This Matters
Guarantees access to a single, well-defined stereoisomer, which is critical for reproducible structure-activity relationship (SAR) studies and avoiding confounding biological effects from isomeric mixtures.
SynthesisChiral purityAminocyclitol
[1] Gonzalez-Bulnes, P., et al. (2007). Practical synthesis of (-)-1-amino-1-deoxy-myo-inositol from achiral precursors. Carbohydrate Research, 342(12-13), 1947-1952. View Source
[2] Chemical synthesis of scyllo-inosamine and catabolism studies in Sinorhizobium meliloti. (2008). Carbohydrate Research, 343(13), 2340-2345. View Source
Myo-inosamine: Validated Application Scenarios for Research and Industrial Use
Antibiotic Development and Mechanism of Action Studies
Myo-inosamine serves as a key precursor or structural component in the synthesis of aminoglycoside antibiotics like minosaminomycin, which exhibits specific activity against Mycobacterium species (MIC = 1.56-6.25 µg/mL) [1]. Researchers investigating mycobacterial infections or exploring new antibiotic scaffolds can use myo-inosamine to generate analogs and probe structure-activity relationships, particularly to understand the role of the aminocyclitol moiety in ribosomal binding and protein synthesis inhibition [2].
Synthesis of Chiral Building Blocks and Glycosidase Inhibitors
The established synthetic route for enantiomerically pure (-)-1-amino-1-deoxy-myo-inositol provides a reliable source of a chiral aminocyclitol scaffold [1]. This scaffold can be further derivatized to produce glycosidase inhibitors, pharmacological chaperones for lysosomal storage disorders, or probes for studying inositol phosphate signaling pathways [2]. Its high aqueous solubility (1000 g/L) facilitates its use in aqueous-phase reactions and biological assays .
Biochemical Probes for Inositol Metabolism and Signaling
Myo-inosamine, as a structural analog of myo-inositol, can be employed to dissect inositol-dependent metabolic and signaling pathways. Its resistance to certain enzymatic modifications (due to the amino group) makes it a useful tool for studying the specificity of inositol kinases, phosphatases, and transporters [1]. Its high solubility and defined stereochemistry ensure that observed biological effects are attributable to the compound itself rather than to formulation artifacts [2].
Application
Selection Property
Validation Focus
Mycobacterial antibiotic precursor research
Aminocyclitol scaffold stereochemistry
Antibacterial biosynthesis endpoint review
Chiral scaffold for glycosidase inhibitor synthesis
Enantiomeric purity control
Stereochemical reproducibility in SAR studies
Inositol metabolism and signaling probe
Amino substitution metabolic resistance
Inositol kinase/phosphatase specificity context
[1] Hamada, M., Kondo, S., Yokoyama, T., Miura, K., Iinuma, K., Yamamoto, H., Maeda, K., Takeuchi, T., & Umezawa, H. (1974). Minosaminomycin, a new antibiotic containing myo-inosamine. The Journal of Antibiotics, 27(1), 81-83. View Source
[2] Gonzalez-Bulnes, P., et al. (2007). Practical synthesis of (-)-1-amino-1-deoxy-myo-inositol from achiral precursors. Carbohydrate Research, 342(12-13), 1947-1952. View Source
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